Fulacimstat

Content Navigation

CAS Number

Product Name

IUPAC Name

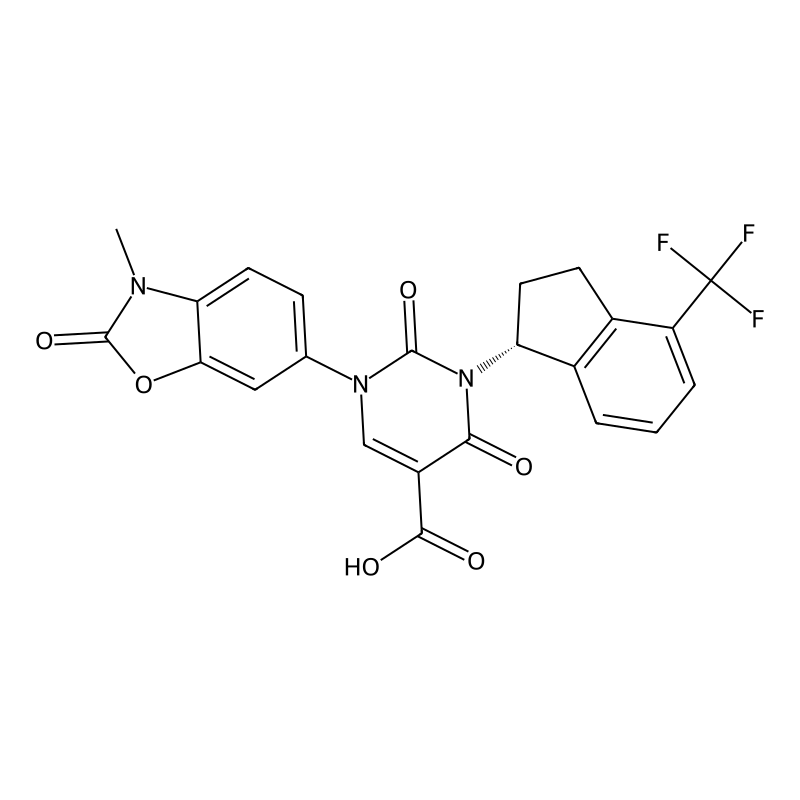

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Fulacimstat mechanism of action chymase inhibition

Mechanism of Action and Drug Characteristics

Fulacimstat (BAY 1142524) works by selectively inhibiting the enzyme chymase, a serine protease stored in and released from mast cells [1] [2].

- Primary Target: Human chymase (CMA1), with high potency (IC₅₀ = 4 nM) [3].

- Key Differentiator: It inhibits chymase in tissues and the extracellular matrix, acting locally at sites of injury. This allows it to block pathological processes without affecting the systemic renin-angiotensin-aldosterone system (RAAS), unlike ACE inhibitors, potentially avoiding side effects like hypotension [4] [2].

The table below summarizes the core characteristics of this compound:

| Property | Description |

|---|---|

| Modality | Small Molecule [1] |

| Molecular Formula | C₂₃H₁₆F₃N₃O₆ [1] |

| Molecular Weight | 487.391 g/mol [1] |

| Primary Target | Chymase (CMA1) [1] |

| Mechanism | Inhibition of chymase, preventing its cleavage of substrates like angiotensin I and plasmin [4] |

| Administration | Oral [4] |

Key Preclinical and Clinical Findings

The journey of this compound from discovery through clinical trials reveals a shift in its potential therapeutic application.

Preclinical Efficacy

In hamster models of cardiac stress, this compound demonstrated promising effects [3]:

- Reduced Cardiac Fibrosis: Dose-dependently reduced isoprenaline-induced cardiac fibrosis.

- Improved Hemodynamics: Significantly lowered increased end-diastolic pressure and improved contractility and relaxation after myocardial infarction (MI).

- No Blood Pressure Impact: Achieved these benefits without affecting blood pressure or heart rate.

Clinical Trial Outcomes

Clinical trials focused on this compound's effect on adverse cardiac remodeling after acute myocardial infarction.

- Safety (CHIARA MIA 1): The Phase 2a trial confirmed this compound was safe and well-tolerated at all tested doses (5 mg BID to 50 mg QD) in stable patients with left ventricular dysfunction, with no clinically relevant effects on vital signs or potassium levels [5].

- Efficacy for Cardiac Remodeling (CHIARA MIA 2): The subsequent Phase 2b trial showed that despite achieving therapeutic drug concentrations, 25 mg BID of this compound for 6 months had no significant effect on measures of cardiac remodeling (left ventricular ejection fraction, end-diastolic volume) compared to placebo in high-risk STEMI patients [6].

Detailed Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

High-Throughput Screening and Hit Identification

- Objective: Identify initial chymase inhibitor compounds from a large library [4].

- Methodology:

- Enzyme Assay: Recombinant human chymase was incubated with a fluorogenic angiotensin-based peptide substrate.

- Read-out: Fluorescence emission was measured upon substrate cleavage.

- Screening Scale: Over 2.5 million compounds from the Bayer library were tested.

- Hit Criteria: Hits were evaluated for inhibitory activity (IC₅₀) and selectivity against other serine proteases (e.g., trypsin, plasmin).

- Outcome: Identification of compound 1 (a 1,2,4-triazin-dione derivative) with an IC₅₀ of 2.2 μM against human chymase [4].

Structure-Activity Relationship (SAR) and Medicinal Chemistry

- Objective: Optimize the screening hit for greater potency and drug-like properties [4].

- Methodology:

- Systematic Variation: Synthesizing and testing analogs with modifications to different parts of the molecule (R1, R2, R3 groups).

- Core Scaffold Switching: Replaced the 1,2,4-triazin-dione core with a synthetically more accessible uracil core, which maintained activity.

- X-ray Crystallography: Solved the co-crystal structure of the initial hit bound to human chymase, revealing key interactions (e.g., the carboxylic acid forming H-bonds with Lys192, and the trifluorobenzyl group fitting into the hydrophobic S1 pocket). This guided rational design.

- Key Findings:

- The R3 group (e.g., 3-trifluororobenzyl) was critical for fitting into the S1 pocket; even small changes drastically reduced activity.

- A small lipophilic ortho-substituent near the trifluoromethyl group improved activity.

- The carboxylic acid (R2) could be replaced with a tetrazolyl group as a bioisostere.

The following diagram illustrates the high-level workflow from screening to the optimized clinical candidate, this compound.

Research and development workflow for this compound, from initial screening to clinical candidate identification.

Shift in Therapeutic Application

Due to the neutral efficacy results in heart failure trials, the focus for chymase inhibition has shifted based on new biological insights [4].

- New Role for Chymase in Thrombosis: Recent research shows chymase is present in thrombi and inactivates plasmin within fibrin-rich clots, degrading this key fibrin-dissolving enzyme.

- New Potential for this compound: Inhibiting chymase could protect plasmin, promoting clot breakdown (thrombolysis) without increasing systemic bleeding risk—a major advantage over current treatments like tPA [4].

- Potential New Indications: This suggests this compound could be a safe profibrinolytic agent for stroke, pulmonary embolism, and venous thrombosis [4].

The diagram below contrasts the original and newly proposed mechanisms of action for this compound.

This compound's dual therapeutic potential via chymase inhibition, showing both the original cardiac-focused pathway and the newer thrombosis-related pathway.

Future Directions and Significance for Researchers

For researchers in drug discovery, the case of this compound highlights several important aspects:

- Target Validation: Despite strong preclinical rationale, chymase inhibition was not effective for post-MI cardiac remodeling in humans, underscoring the challenges of translating animal models to human disease [6].

- Drug Repurposing: Neutral or failed trials in one indication do not necessarily mean a compound is without value. New basic science discoveries can reveal completely new therapeutic applications and revive interest in a drug candidate [4].

- Safety Profile: this compound's well-established safety and its localized mechanism of action that avoids bleeding risk make it an exceptionally attractive candidate for investigation in acute thrombotic conditions [4] [5].

References

- 1. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 2. Chymase Inhibitor - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound (BAY1142524) | Chymase Inhibitor [medchemexpress.com]

- 4. Discovery and Preclinical Characterization of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Safety and Tolerability of the Chymase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the chymase inhibitor this compound on adverse ... [cris.tau.ac.il]

discovery and preclinical characterization of Fulacimstat BAY 1142524

Drug Background and Mechanism

Fulacimstat is an orally available, potent, and selective inhibitor of the serine protease chymase (CMA-1) [1] [2]. Chymase is produced and stored in mast cells and is released upon their activation into the extracellular matrix, where it catalyzes several proteolytic reactions [2].

- Original Therapeutic Rationale: The initial drug discovery program focused on chymase's role in generating angiotensin II and activating TGF-β within tissues. This positions chymase as a key player in promoting fibrosis and adverse cardiac remodeling, particularly after myocardial infarction (MI) [1] [2].

- New Therapeutic Rationale: Recent research has uncovered a novel role for chymase: it inactivates plasmin within fibrin-rich clots. Inhibiting chymase thus promotes fibrinolysis (clot dissolution) without affecting the systemic coagulation cascade, presenting a potentially safer alternative to current anticoagulant and thrombolytic therapies [1] [3].

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screen of over 2.5 million compounds from the Bayer compound library [2].

Diagram of the hit-to-lead optimization campaign that resulted in this compound.

The subsequent hit-to-lead and optimization process revealed several key findings [2]:

- Steep Structure-Activity Relationship (SAR): Modifications at the R3 position (a benzylic group fitting into the enzyme's S1 pocket) showed a steep SAR. Even small changes, like an additional fluoro substituent, significantly reduced activity.

- Core Switch: The original 1,2,4-triazin-dione core was switched to a synthetically more accessible pyrimidin-2,4-dione (uracil) core, which showed comparable activity.

- X-ray Crystallography: An X-ray structure of the initial hit bound to human chymase confirmed the binding mode and explained the observed SAR. It showed space for a small lipophilic substituent near the trifluoromethyl group, which led to improved activity.

Preclinical Characterization

The following tables summarize key quantitative data from the preclinical characterization of this compound.

Table 1: In Vitro Inhibitory Potency and Selectivity

| Parameter | Result | Details / Other Enzymes Tested |

|---|---|---|

| Human Chymase IC50 | 4 nM | [4] |

| Hamster Chymase IC50 | 3 nM | [4] |

| Selectivity | Selective | Selective against trypsin, plasmin, and thrombin [2]. |

Table 2: In Vivo Efficacy in Disease Models

| Model | Species | Treatment | Key Results |

|---|---|---|---|

| Isoprenaline-induced cardiac fibrosis | Hamster | This compound (1, 3, 10 mg/kg) | Dose-dependent reduction of cardiac fibrosis area [4]. |

| Myocardial Infarction (MI) | Hamster | This compound (10 mg/kg) | Significantly reduced end-diastolic pressure; reduced fibrotic area and improved cardiac response [2]. |

| Deep Vein Thrombosis (DVT) | Mouse (mMCP-4 KO) | Genetic repression or chymase inhibitor (TY-51469) | Resolved and prevented venous thrombus formation with no impact on bleeding time [3]. |

Table 3: Pharmacokinetic and Safety Profile

| Parameter | Profile / Finding |

|---|---|

| Permeability (Caco-2) | Good (Papp A→B 422 nm/s; efflux ratio 0.39) [2]. |

| Metabolic Stability | Excellent in vitro stability in rat hepatocytes [2]. |

| Clinical Safety (CHIARA MIA 1) | Safe and well-tolerated at all examined doses (5-25 mg BID, 50 mg QD) for 2 weeks in post-MI patients. No relevant effects on vital signs or potassium [5]. |

Clinical Trajectory and New Direction

Despite its solid preclinical profile and good safety in early trials, this compound did not demonstrate efficacy in its original primary clinical goal: inhibiting adverse cardiac remodeling in patients with left ventricular dysfunction after myocardial infarction (CHIARA MIA 2 trial) [6].

However, the subsequent discovery of chymase's role in inactivating plasmin within thrombi has opened a new and promising therapeutic pathway [1] [3]. The rationale for this new application is summarized below.

Mechanism of chymase inhibition as a profibrinolytic strategy with low bleeding risk.

This new mechanism is particularly compelling because chymase inhibition promotes thrombus resolution without affecting bleeding time or hemostasis, a significant advantage over current anticoagulants and thrombolytics like tPA [1] [3]. This positions this compound and other chymase inhibitors as potential safe profibrinolytic drugs for acute thrombosis settings like stroke, pulmonary embolism, and deep vein thrombosis [1].

References

- 1. and Discovery of Preclinical ( Characterization ...) this compound BAY [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Characterization of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Chymase Inhibition Resolves and Prevents Deep Vein ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (BAY1142524) | Chymase Inhibitor [medchemexpress.com]

- 5. Safety and Tolerability of the Chymase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the chymase inhibitor this compound on... [ovid.com]

what is Fulacimstat chymase inhibitor

Compound Profile and Key Data

The table below summarizes the core characteristics of fulacimstat:

| Attribute | Description |

|---|---|

| INN Name | This compound [1] |

| Code Name | BAY 1142524 [2] |

| CAS Number | 1488354-15-9 [3] [1] |

| Molecular Formula | C₂₃H₁₆F₃N₃O₆ [3] [1] |

| Molecular Weight | 487.38 g/mol [3] |

| Mechanism of Action | Potent, selective inhibitor of chymase (a serine protease) [2] |

| Administration | Oral [3] |

Preclinical and Pharmacological Data

Extensive preclinical studies characterized the potency, selectivity, and initial therapeutic rationale for this compound.

| Parameter | Preclinical Findings |

|---|---|

| In Vitro Potency (IC₅₀) | Human chymase: 4 nM; Hamster chymase: 3 nM [3] |

| In Vivo Efficacy (Animal Models) | Myocardial Infarction (Hamsters): Reduced cardiac fibrosis and end-diastolic pressure, improved contractility and relaxation. No effect on blood pressure or heart rate [3]. Isoprenaline-induced Fibrosis (Hamsters): Dose-dependently reduced cardiac fibrosis area [3]. | | Original Therapeutic Rationale | Inhibit chymase-mediated formation of Angiotensin II and TGF-β in damaged heart tissue, thereby mitigating adverse cardiac remodeling and fibrosis [2] [4]. | | Selectivity | Selective for chymase over other serine proteases like trypsin, plasmin, and thrombin (demonstrated with the initial screening hit) [4]. |

The following diagram illustrates the original and newly discovered mechanisms of chymase that this compound inhibits.

This diagram shows how this compound blocks chymase activity, which was originally targeted to prevent fibrosis and remodeling [2] [4] [5], and more recently to prevent plasmin inactivation within thrombi [2].

Clinical Trial Outcomes

This compound advanced to Phase IIa clinical trials for its original indication, with the following outcomes:

| Trial Name | Phase | Patient Population | Key Results |

|---|---|---|---|

| CHIARA MIA 1 [6] | I | Stable patients with Left Ventricular Dysfunction (LVD) post-MI | Safe and well-tolerated at all doses tested (5 mg & 10 mg BID, 25 mg BID, 50 mg QD). No clinically relevant effects on vital signs or potassium. Achieved therapeutic plasma concentrations. |

| CHIARA MIA 2 [7] | IIa | Patients after first acute ST-egment Elevation Myocardial Infarction (STEMI) | No efficacy on primary endpoints (left ventricular function and infarct size) after 6 months of treatment, despite achieving target plasma levels. Safety profile was confirmed. |

Research Revival and New Therapeutic Potential

Following the neutral clinical results for cardiac remodeling, a new biological role for chymase was discovered, reigniting interest in this compound [2] [8].

- New Mechanism: Research revealed that chymase is present in thrombi and inactivates plasmin, the body's key enzyme for breaking down clots. Inhibiting chymase with a drug like this compound protects plasmin, enhancing clot breakdown from within without significantly affecting bleeding time [2] [4].

- New Potential Indications: This positions this compound as a potential profibrinolytic (clot-busting) agent with a potentially low bleeding risk for acute thrombotic conditions like [2] [8]:

- Stroke

- Pulmonary Embolism

- Venous Thrombosis

Summary

This compound is a well-characterized oral chymase inhibitor with a strong safety profile. Its journey highlights how a compound can be repurposed based on new scientific insights. While it did not meet endpoints for post-heart attack remodeling, its novel pro-fibrinolytic mechanism offers a promising pathway for safer treatments for thrombotic diseases.

References

- 1. This compound (BAY 1142524) [drughunter.com]

- 2. Discovery and Preclinical Characterization of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (BAY1142524) | Chymase Inhibitor [medchemexpress.com]

- 4. Discovery and Preclinical Characterization of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Chymase as a Possible Therapeutic Target for ... [mdpi.com]

- 6. Safety and Tolerability of the Chymase Inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the chymase inhibitor this compound on adverse ... [sciencedirect.com]

- 8. The Re-emergence of Chymase Inhibitors [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Fulacimstat (BAY 1142524) as a Selective CMA1 Chymase Inhibitor

Executive Summary

Fulacimstat (BAY 1142524) represents a first-in-class, potent and selective small molecule inhibitor of the serine protease chymase (CMA1) with a novel mechanism of action. Originally developed for cardiac fibrotic remodeling, recent research has revealed its significant potential as a profibrinolytic agent for thrombotic disorders with a potentially superior safety profile compared to current antithrombotic therapies. This comprehensive technical review details the discovery, optimization, mechanistic characterization, and experimental applications of this compound, providing researchers and drug development professionals with essential data and methodologies for further investigation in this emerging field. The compound demonstrates exceptional selectivity across serine proteases and has proven safe in clinical trials, positioning it as a promising candidate for conditions where thrombosis resolution is needed without increased bleeding risk [1] [2] [3].

CMA1 Biology and Disease Relevance

Fundamental Biochemistry and Physiological Functions

Protein Classification: Chymase (CMA1) is a chymotrypsin-like serine protease encoded by the CMA1 gene in humans (Ensembl ID: ENSG00000092009) and is primarily stored within and released by mast cells upon activation. The enzyme has a molecular weight of approximately 27.3 kDa and exhibits endopeptidase activity as its primary molecular function [4] [5].

Subcellular Localization: CMA1 is predominantly located within secretory granules of mast cells and is released into the extracellular space upon degranulation. This compartmentalization is crucial for its regulated activity, as it is rapidly inhibited by circulating serine protease inhibitors in plasma [5] [6].

Biological Substrates and Functions: CMA1 plays multifaceted roles in physiological and pathological processes through its proteolytic activity on numerous substrates:

- Vasoactive Peptide Generation: Serves as the primary enzyme for angiotensin II conversion from angiotensin I in cardiac and vascular tissues, independent of the angiotensin-converting enzyme (ACE) pathway [1] [5]

- Extracellular Matrix Remodeling: Degrades matrix components including fibronectin and activates pro-matrix metalloproteinases (pro-MMP-9 and pro-MMP-2) [2]

- Inflammatory Mediator Processing: Activates IL-1β and converts big endothelin-1 to its active form [1]

- Plasmin Inactivation: Recently discovered role in cleaving and inactivating plasmin within thrombi, representing a novel mechanism in thrombosis regulation [1] [2]

Pathophysiological Implications and Therapeutic Rationale

The involvement of CMA1 in diverse disease processes has established it as a compelling therapeutic target:

Cardiovascular Pathologies: CMA1-positive mast cells are significantly increased in heart failure, myocardial infarction, ischemic heart disease, and abdominal aortic aneurysms. The enzyme contributes directly to adverse cardiac remodeling through angiotensin II production and TGF-β activation, promoting cardiac fibrosis and hypertrophy [1] [6].

Fibrotic Disorders: CMA1 activation plays key roles in diabetic nephropathy, polycystic kidney disease, idiopathic interstitial fibrosis, hepatic cirrhosis, and other chronic fibrotic conditions through its effects on extracellular matrix degradation and cytokine activation [1].

Respiratory and Inflammatory Diseases: Increased CMA1 activity has been documented in asthma, chronic obstructive pulmonary disease, atopic dermatitis, and Crohn's disease, where it contributes to tissue remodeling and inflammation persistence [1].

Thrombotic Disorders: The recent discovery that CMA1 inactivates plasmin within fibrin-rich clots has revealed its crucial role in thrombus stabilization. This finding has spurred significant interest in CMA1 inhibition as a novel approach to promote fibrinolysis without disrupting hemostasis, addressing a major limitation of current anticoagulant therapies [1] [2] [3].

This compound Discovery and Optimization

Hit Identification and Lead Generation

The discovery journey of this compound began with a high-throughput screening campaign of over 2.5 million compounds from the Bayer compound library using recombinant human chymase and a fluorogenic angiotensin-based substrate. The screening identified 291 initial hits, with compound 1 emerging as a promising starting point despite modest human chymase inhibitory activity (IC~50~ = 2.2 μM) due to its improved potency against hamster chymase (IC~50~ = 220 nM), favorable selectivity profile against other serine proteases, and promising physicochemical properties [1].

Table 1: Initial Hit Characterization and Early Structure-Activity Relationship

| Compound | Structural Features | Human Chymase IC~50~ | Hamster Chymase IC~50~ | Key Observations |

|---|---|---|---|---|

| 1 (Hit) | 1,2,4-triazin-dione core, 3-trifluorobenzyl R~3~, carboxylic acid R~2~ | 2.2 μM | 220 nM | Favorable selectivity, good physicochemical profile |

| 4 | Para-fluoro addition on benzylic group | >30 μM | N/A | Dramatic activity loss, indicating steric sensitivity |

| 6 | Tetrazolyl replacement of carboxylic acid | ~μM range | N/A | Acid bioisostere tolerated |

| 7 | Pyrimidin-2,4-dione (uracil) core | Comparable to 1 | N/A | Core switch maintained activity |

| 8 | Uracil core with ortho-substituent | Improved potency | N/A | Enhanced activity, good Caco-2 permeability (P~app~ 422 nm/s), excellent metabolic stability |

Early structure-activity relationship (SAR) investigations revealed a steep SAR profile, particularly for substitutions at the R~3~ position (4-position of the triazindione ring). The critical nature of the binding interaction was subsequently explained by X-ray crystallography, which demonstrated that the trifluororobenzyl group occupies the lipophilic S1 pocket of the enzyme, while the carboxylic acid and adjacent carbonyl form hydrogen bonds with Lys192. This binding mode explained the significant activity loss observed with even minor structural modifications at the R~3~ position [1].

Lead Optimization and Candidate Selection

The optimization campaign focused on the uracil core scaffold (pyrimidin-2,4-dione) due to its synthetic accessibility and comparable activity to the original triazindione hit. Strategic modifications addressed multiple parameters:

Synthetic Strategy: Two primary synthetic routes were developed: (1) early introduction of the aniline R~1~ group followed by uracil ring construction and N~3~ alkylation, and (2) late-stage introduction of R~1~ via Chan-Lam coupling, providing flexibility for SAR exploration [1].

SAR Optimization: Comprehensive exploration of all substituents established that small lipophilic ortho-substituents adjacent to the trifluoromethyl group enhanced potency, consistent with the available space observed in the S1 pocket from crystallographic data [1].

Physicochemical and DMPK Optimization: The lead candidate this compound emerged from this optimization process with balanced properties including good membrane permeability, low efflux ratio (0.39 in Caco-2), and excellent metabolic stability (hepatocyte CL 0.26 L/(h·kg) in rats) [1].

The resulting clinical candidate, this compound, features a uracil core with optimized substituents that confer potent chymase inhibition (IC~50~ = 4 nM), excellent selectivity against other serine proteases (>500-fold selectivity versus plasmin, plasma kallikrein, thrombin, tPA, factor Xa, and factor XIa), and favorable drug-like properties suitable for oral administration [1] [2].

Biochemical and Functional Characterization

In Vitro Pharmacological Profile

This compound demonstrates a highly selective inhibition profile against human chymase with minimal off-target activity against related serine proteases:

Table 2: Selectivity Profile of this compound Against Serine Proteases

| Enzyme Target | IC~50~ Value | Selectivity Index (vs. Chymase) | Functional Implications |

|---|---|---|---|

| Chymase (CMA1) | 4 nM | 1-fold | Primary therapeutic target |

| Plasmin | >2 μM | >500-fold | Reduces bleeding risk concerns |

| Plasma Kallikrein | >2 μM | >500-fold | Minimizes inflammatory side effects |

| Thrombin | >2 μM | >500-fold | Preserves hemostatic function |

| Tissue Plasminogen Activator (tPA) | >2 μM | >500-fold | Allows combination therapy |

| Factor Xa | >2 μM | >500-fold | Maintains coagulation cascade |

| Factor XIa | >2 μM | >500-fold | Preserves intrinsic pathway |

The exceptional selectivity profile of this compound is particularly advantageous for its application in thrombotic disorders, as it preserves normal hemostatic mechanisms while specifically targeting the plasmin-inactivating function of chymase within thrombi [2].

Ex Vivo and In Vivo Evidence

Human Blood Clot Thrombolysis: In halo-shaped human blood clots, recombinant human chymase (rCMA-1) induced concentration-dependent fibrinolysis resistance when treated with recombinant tPA. This compound completely reversed this antifibrinolytic effect, accelerating clot dissolution in a manner that was dependent on plasmin activity, as demonstrated by reversal with the plasminogen/plasmin inhibitor BAY 1214237 [2].

Human Thrombus Activity: Direct measurement of chymase activity in thrombi collected from thrombectomy patients confirmed This compound-sensitive enzymatic activity in human pathological specimens, validating the relevance of the target in clinical thrombosis [2].

Cardiac Surgery Applications: Research investigating pericardial fluid after cardiac surgery revealed early chymase activation (within 4 hours post-surgery) that correlated with clinical outcomes. Interestingly, chymase activity did not differ between on-pump and off-pump procedures, suggesting that the inflammatory response rather than cardiopulmonary bypass itself drives chymase activation. Compartmentalization of chymase within extracellular vesicles protected it from circulating inhibitors and facilitated cardiac uptake with associated cardiomyocyte damage, effects prevented by chymase inhibition [6].

Therapeutic Applications and Clinical Implications

Evolution of Clinical Indications

The therapeutic focus for this compound has undergone a significant transformation based on emerging biological insights:

Original Indication - Cardiac Remodeling: this compound was initially developed for preventing adverse cardiac remodeling following myocardial infarction, based on chymase's documented roles in angiotensin II production and TGF-β activation in the heart. However, clinical trials (NCT02452515) in patients with left-ventricular dysfunction did not demonstrate sufficient efficacy in this indication, despite establishing the compound's safety and tolerability profile [1] [4] [3].

Emerging Indication - Thrombotic Disorders: The discovery that chymase inactivates plasmin within thrombi has revitalized interest in this compound for acute thrombosis settings. This novel mechanism positions chymase inhibitors as potentially revolutionary profibrinolytic agents that could overcome the bleeding risk limitations of current anticoagulant and thrombolytic therapies [1] [2] [3].

Potential Clinical Applications in Thrombosis

Venous Thromboembolism: Preclinical evidence demonstrates that chymase inhibition prevents thrombus stabilization in deep vein thrombosis models without prolonging bleeding time, suggesting potential for safer treatment of DVT [2].

Acute Ischemic Stroke: The ability to promote vessel recanalization without increased intracranial bleeding risk could position this compound as a transformative therapy for acute stroke, potentially expanding the treatment window beyond current tPA limitations [1].

Pulmonary Embolism: The profibrinolytic effects of chymase inhibition may offer a low-bleeding-risk alternative for pulmonary embolism resolution, particularly in patients with contraindications to current thrombolytics [1] [3].

Adjunctive Therapy with Anticoagulants: The distinct mechanism of action suggests potential for combination therapy with direct oral anticoagulants (DOACs) to enhance clot resolution while maintaining DOACs' preventive benefits [2].

The mechanistic distinction between chymase inhibition and conventional anticoagulants is visually represented in the following pathway diagram:

Figure 1: Mechanism of Chymase Inhibition in Thrombus Resolution. This compound prevents chymase-mediated plasmin inactivation within thrombi, preserving endogenous fibrinolysis without directly affecting coagulation factors.

Experimental Methodologies

Key Assay Protocols

5.1.1 Human Blood Clot Thrombolysis Assay

This high-throughput assay enables evaluation of chymase inhibitors' profibrinolytic effects in human whole blood systems:

Clot Formation:

- Collect human whole blood in sodium citrate (3.2% w/v)

- Add 20 μL blood samples to 96-well plates containing 31.2 mM CaCl~2~ for recalcification

- Include recombinant human chymase (rCMA-1, typically 1 μM) for inhibition studies

- Incubate at 37°C for 30 minutes to form halo-shaped clots with empty centers [2]

Thrombolysis Measurement:

- Add test compounds (this compound, 1-100 μM) and/or recombinant tPA

- Monitor clot lysis continuously by measuring absorbance increase from released red blood cells

- Calculate percentage fibrinolysis over time (typically 2-4 hours) [2]

Pathway Validation:

- Employ specific inhibitors: this compound for chymase dependence, BAY 1214237 for plasminogen/plasmin dependence

- Confirm mechanism through concentration-response relationships [2]

5.1.2 Chymase Activity Measurement in Tissue Homogenates

This protocol enables quantification of chymase activity in biological samples, including human thrombi:

Sample Preparation:

- Homogenize tissue samples (thrombi, cardiac tissue) in 10 volumes (v/v) of 20 mM PBS (pH 7.4) with 0.5 mg/mL BSA

- Use glass-Teflon homogenizer for consistent disruption

- Centrifuge at 18,000×g at 4°C for 30 minutes

- Collect supernatant for immediate assay or storage at 4°C [2]

Enzymatic Activity Assessment:

- Incubate 30 μL supernatant with fluorogenic substrate Abz-HPFHL-Lys(Dnp)-NH~2~

- Include this compound (10 μM) in parallel samples to determine chymase-specific activity

- Measure fluorescence continuously (excitation/emission typically 320-360/420-460 nm)

- Calculate activity using standard curve and express as fmol/mg/min [2]

5.1.3 Radiometric Angiotensin Conversion Assay

This specialized method specifically measures chymase-specific angiotensin generation activity:

Reaction Setup:

- Pre-incubate samples (tissue homogenates, biological fluids) with inhibitor cocktail:

- Chymostatin (50 μM) for chymase inhibition

- Lisinopril (50 μM) for ACE inhibition

- Additional inhibitors for neprilysin, ACE2, aminopeptidases, carboxypeptidases, cysteine proteases

- Add radiolabeled ¹²⁵I-Ang-(1-12) substrate

- Incubate at 37°C for 2 hours [6]

- Pre-incubate samples (tissue homogenates, biological fluids) with inhibitor cocktail:

Product Analysis:

- Terminate reaction with 1% phosphoric acid

- Centrifuge at 28,000×g for 20 minutes

- Filter supernatants through 0.2 μm PVDF membrane

- Separate metabolites by HPLC C-18 reverse-phase chromatography

- Quantify angiotensin peptide products by radiometric detection [6]

Experimental Design Considerations

Species Selectivity: Early screening should include multiple species (human, hamster, dog) due to significant species-specific potency variations observed during this compound development [1]

Plasmin Inhibition Controls: Always include plasminogen/plasmin inhibitors (e.g., BAY 1214237) to confirm that profibrinolytic effects are plasmin-dependent [2]

Extracellular Vesicle Studies: When investigating chymase in biological fluids, consider EV isolation protocols to evaluate the protected enzyme fraction that avoids circulating inhibitors [6]

Conclusion and Future Directions

This compound represents a compelling case study in drug development, where an initial clinical indication that showed limited promise has been revitalized by fundamental discoveries in biological mechanism. The compound's excellent selectivity profile, established safety in clinical trials, and novel mechanism of action position it as a promising therapeutic candidate for thrombotic disorders. The experimental methodologies detailed in this review provide researchers with robust tools for further investigating chymase biology and evaluating novel inhibitors. Future research directions should focus on combination therapies with existing anticoagulants, expansion into acute thrombosis settings, and exploration of dosing strategies that optimize the profibrinolytic effects while maintaining the exceptional safety profile that distinguishes chymase inhibition from conventional antithrombotic approaches.

References

- 1. Discovery and Preclinical Characterization of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Recombinant chymase inhibits fibrinolysis induced by ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Preclinical Characterization of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. CMA1 [Human] - GeneGlobe [geneglobe.qiagen.com]

- 6. Impact of early pericardial fluid chymase activation after ... [frontiersin.org]

Fulacimstat crystal structure with human chymase 9GCD

Crystal Structure Data and Experimental Details

The table below summarizes the core quantitative data for the 9GCD structure entry.

| Parameter | Details |

|---|---|

| PDB ID | 9GCD [1] |

| Structure Title | CRYSTAL STRUCTURE OF HUMAN CHYMASE IN COMPLEX WITH FULACIMSTAT (COMPOUND86) [1] |

| Resolution | 1.80 Å [1] |

| R-value Work/Free | 0.178 / 0.212 [1] |

| Space Group | P 43 [1] [2] |

| Unit Cell Dimensions | a=74.08 Å, b=74.08 Å, c=49.79 Å; α=β=γ=90° [1] [2] |

| Ligand ID | A1IJ2 [1] |

| Experimental Method | X-RAY DIFFRACTION [1] |

| Deposition Date | 2024-08-01 [1] |

| Release Date | 2024-11-27 [1] |

This structure is one of several related structures published in the primary research article, which details the discovery and preclinical characterization of this compound [1] [3] [4].

Experimental Methodology

The following workflow details the key experimental steps for determining the 9GCD crystal structure.

Experimental workflow for 9GCD structure determination [1] [2].

Key Structural Insights and Binding Interactions

The structure reveals critical interactions that underpin this compound's potent and selective inhibition of human chymase.

Summary of key this compound-chymase binding interactions from structural analysis [3].

The X-ray structure confirmed the binding mode rationalized during the lead optimization phase. The uracil core serves as a central scaffold, with its carboxylic acid and adjacent carbonyl group forming hydrogen bonds with the backbone of Lys192 in the enzyme's active site. The 3-(trifluoromethyl)benzyl group occupies the hydrophobic S1 pocket, explaining the observed steep structure-activity relationship (SAR) where modifications at this position greatly impact potency [3].

Biochemical and Pharmacological Profile

For a complete context, here is the key preclinical data for this compound as reported in the accompanying study.

| Parameter | Value / Description |

|---|---|

| IC₅₀ (Human Chymase) | 4 nM [3] [5] |

| IC₅₀ (Hamster Chymase) | 3 nM [3] [5] |

| Primary Indication (Original) | Adverse cardiac remodeling post-MI (Clinical trials did not demonstrate efficacy in this indication) [3] [6] |

| New Potential Indication | Profibrinolytic therapy for acute thrombosis (e.g., stroke, pulmonary embolism) with low bleeding risk [3] |

| Mechanism | Selective, orally available inhibitor of chymase; prevents plasmin degradation within thrombi [3] |

| Molecular Formula / Weight | C₂₃H₁₆F₃N₃O₆ / 487.38 g·mol⁻¹ [7] [5] |

The research highlights a significant shift in the potential application for chymase inhibitors. While initially developed for cardiac fibrosis and remodeling, a newer and promising role has been identified: chymase inhibitors like this compound are now considered potential profibrinolytic drugs. They work by preventing the chymase-mediated degradation of plasmin within fibrin-rich clots, promoting thrombus resolution with a potentially low risk of bleeding, a major advantage over current thrombolytic therapies [3].

References

- 1. 9GCD: CRYSTAL STRUCTURE OF HUMAN CHYMASE IN ... [rcsb.org]

- 2. 9gcd - CRYSTAL STRUCTURE OF HUMAN CHYMASE IN ... [pdbj.org]

- 3. Discovery and Preclinical Characterization of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Characterization of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (BAY1142524) | Chymase Inhibitor [medchemexpress.com]

- 6. Effects of the chymase inhibitor this compound on adverse cardiac ... [scholars.duke.edu]

- 7. This compound (BAY 1142524) [drughunter.com]

Fulacimstat selective chymase inhibitor discovery

The Discovery and Optimization Journey

The discovery of fulacimstat began with a high-throughput screen (HTS) of over 2.5 million compounds from the Bayer library, using recombinant human chymase and a fluorogenic peptide substrate [1].

Initial Hit and Hit-to-Lead

The screening identified compound 1, a 1,2,4-triazin-dione derivative, as a promising starting point [1]. The early-stage optimization is summarized below:

| Stage | Key Finding | Experimental Evidence/Protocol |

|---|---|---|

| HTS Hit (Compound 1) | Modest inhibitory activity (IC₅₀ = 2.2 µM human chymase), good selectivity against other serine proteases (trypsin, plasmin, thrombin), favorable physicochemical profile [1]. | Assay: Enzymatic activity assay with recombinant human chymase and an angiotensin-based fluorogenic substrate. Fluorescence read-out for inhibition [1]. |

| Initial SAR Exploration | R3 Group (S1 Pocket): Steep structure-activity relationship (SAR). Benzylic group with 3-CF₃ optimal; small changes (e.g., adding para-fluoro) drastically reduced activity. Alkyl or phenethyl groups abolished activity. R2 Group (Acid Mimic): Carboxylic acid crucial; replacement with tetrazole tolerated, but small alkylamides or cyano groups decreased activity [1]. | Protocol: Synthesis and testing of analog compounds. IC₅₀ determined using the same enzymatic assay as for HTS [1]. | | Core Switch | Switching from 1,2,4-triazin-dione to a pyrimidin-2,4-dione (uracil) core yielded equipotent compounds (e.g., compound 7) with better synthetic accessibility [1]. | Supporting Data: X-ray crystallography of Compound 1 bound to chymase showed no crucial interactions with the N1-nitrogen of the original core, justifying the switch [1]. | | Lead Optimization (Compound 8) | Introduction of a small lipophilic ortho-substituent near the trifluoromethyl group improved activity. Compound 8 showed good Caco-2 permeability and excellent metabolic stability in rat hepatocytes [1]. | DMPK Protocols: • Caco-2 Assay: For predicting intestinal permeability. • Metabolic Stability: Incubation with rat hepatocytes to measure intrinsic clearance [1]. |

Preclinical Characterization

This compound underwent extensive preclinical profiling. The following table consolidates the key data from its in vitro and in vivo characterization.

| Profile Area | Key Results |

|---|---|

| In Vitro Activity | Potent and selective inhibitor of human chymase. Maintained activity against hamster and dog chymase, supporting preclinical models [1]. |

| In Vivo Efficacy | In animal models of thrombosis, chymase inhibition accelerated thrombolysis and prevented thrombus growth without affecting bleeding time or hemostasis [2] [1]. |

| Safety & Tolerability | Proven safe and well-tolerated in human clinical trials (CHIARA MIA 1) at doses up to 25 mg twice daily for 2 weeks in patients with left ventricular dysfunction. No clinically relevant effects on vital signs or potassium levels [3]. |

| Rationale for New Indication | Chymase was found to inactivate plasmin inside fibrin-rich clots. Inhibiting chymase protects plasmin, enabling localized clot lysis without systemic anticoagulation, thus offering a potentially safer alternative to tPA [2]. |

Biological Pathway and Experimental Workflow

The renewed therapeutic potential for this compound comes from a novel biological understanding of chymase's role in thrombosis. The diagram below illustrates this pathway and the associated experimental evidence.

Chymase-driven pathway of plasmin inactivation and this compound's therapeutic mechanism. In vivo evidence from knockout models supports the target. [2] [1]

The experimental workflow for the key in vivo validation of this pathway is outlined below.

Workflow of key experiments validating chymase inhibition for thrombosis, combining genetic and pharmacological models. [2] [1]

Future Perspectives

The story of this compound highlights how a new understanding of a drug target's biology can revitalize a clinical development program [2]. Its potential as a profibrinolytic agent with a low risk of bleeding positions it as a possible future therapeutic for acute thrombotic conditions like stroke, pulmonary embolism, and venous thrombosis [2].

References

Fulacimstat chymase inhibitor preclinical data

Preclinical Profile & Quantitative Data

Fulacimstat (BAY 1142524) is an orally available, potent, and selective inhibitor of chymase, a serine protease produced by mast cells [1] [2].

Table 1: Key In Vitro Pharmacological Properties of this compound [3]

| Property | Description / Value |

|---|---|

| Drug Type | Small molecule [4] |

| Molecular Formula | C₂₃H₁₆F₃N₃O₆ [3] [4] |

| CAS Registry No. | 1488354-15-9 [3] [4] |

| Primary Target | Human chymase (CMA-1) [1] |

| IC₅₀ (Human Chymase) | 4 nM [3] |

| IC₅₀ (Hamster Chymase) | 3 nM [3] |

| Mechanism of Action | Chymase inhibitor [1] [4] |

Table 2: Key In Vivo Efficacy Findings in Preclinical Models [1] [3]

| Disease Model (Species) | Treatment Regimen | Key Efficacy Findings |

|---|---|---|

| Isoprenaline-induced cardiac fibrosis (Hamster) | 1, 3, and 10 mg/kg | Dose-dependent reduction of cardiac fibrosis area. |

| Myocardial Infarction (MI) (Hamster) | 10 mg/kg | Reduced end-diastolic pressure, reduced fibrotic area, and improved cardiac response to adrenergic stimulation. |

Experimental Protocols & Methodologies

The search results provide details on the key experiments that characterized this compound.

1. High-Throughput Screening (HTS) and Hit Identification

- Objective: To identify initial chymase inhibitor hits from a large compound library [1].

- Methodology: An enzymatic HTS was performed using recombinant human chymase and an angiotensin-based fluorogenic peptide substrate, enabling a fluorescence read-out for activity. Over 2.5 million compounds from the Bayer compound library were tested [1].

- Hit Criteria: The resulting hits were evaluated structurally and assessed for selectivity against other serine proteases like trypsin, plasmin, and thrombin [1].

2. In Vitro Characterization

- Enzymatic Inhibition Assay (IC₅₀ Determination)

- Objective: To quantify the potency of this compound against chymase from different species [1] [3].

- Methodology: The assay measured the inhibitor's concentration-dependent reduction of chymase enzymatic activity. The IC₅₀ value (half-maximal inhibitory concentration) was determined, with lower values indicating higher potency. Activity was tested against human and hamster chymase to ensure relevance for preclinical models [1] [3].

- X-ray Crystallography

- Objective: To elucidate the binding mode of the inhibitor to human chymase and guide structure-based optimization [1].

- Methodology: An X-ray structure of an early screening hit (compound 1) bound to human chymase was analyzed. This revealed key interactions: the carboxylic acid and a vicinal carbonyl group formed hydrogen bonds with Lys192 of the enzyme, while the 3-trifluororobenzyl group fit into the lipophilic S1 pocket [1].

3. In Vivo Efficacy Studies

- Animal Models: Efficacy was primarily demonstrated in hamster models of cardiac injury, as hamster chymase is pharmacologically similar to the human enzyme [1] [3].

- Isoprenaline-Induced Cardiac Fibrosis Model [3]

- Intervention: this compound was administered at 1, 3, and 10 mg/kg and compared to placebo and enalapril (20 mg/kg).

- Endpoint: Quantification of cardiac fibrosis area.

- Myocardial Infarction (MI) Model [3]

- Intervention: this compound was administered at 10 mg/kg.

- Endpoints: Measurement of hemodynamic parameters (end-diastolic pressure), fibrotic area, and cardiac response to adrenergic stimulation four weeks post-MI.

Discovery and Optimization Pathway

The discovery of this compound was a systematic chemical optimization journey from a initial screening hit.

Mechanism of Action and Therapeutic Shift

The understanding of chymase inhibition's therapeutic value has recently evolved, leading to a significant shift in focus for this compound.

From Preclinical Promise to Clinical Application

- Initial Clinical Indication: this compound was advanced into clinical trials for reducing adverse cardiac remodeling after myocardial infarction based on strong preclinical efficacy data [1] [5].

- Clinical Trial Outcome: A Phase IIa trial (CHIARA MIA 2) demonstrated that this compound was safe and well-tolerated in post-MI patients but did not show a significant effect on improving cardiac remodeling compared to placebo [5] [6].

- New Therapeutic Direction: Despite the initial clinical setback, interest in this compound was revived by the discovery of chymase's role in inactivating plasmin within blood clots. Chymase inhibitors like this compound are now considered potential safe profibrinolytic agents for acute thrombosis (e.g., stroke, pulmonary embolism) because they may dissolve clots without increasing bleeding risk [1].

References

- 1. Discovery and Preclinical Characterization of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Characterization of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (BAY1142524) | Chymase Inhibitor [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. Effects of the chymase inhibitor this compound on adverse ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the chymase inhibitor this compound on adverse ... [sciencedirect.com]

Comprehensive Protocol for Fulacimstat In Vitro Thrombolysis Assays: Application Notes for Thrombosis Research

Introduction to Chymase Biology and Therapeutic Rationale

Chymase,- a serine protease primarily expressed and stored in mast cells, has emerged as a promising therapeutic target for thrombotic disorders due to its unique role in thrombus stabilization. This mast cell-derived enzyme has been extensively characterized as playing a pivotal role in numerous pathological processes including fibrosis, cardiac remodeling, and inflammatory conditions through its ability to process various substrates such as angiotensin I, big endothelin-1, and extracellular matrix proteins [1]. Recently, a novel biological function of chymase has been identified that has spurred significant interest in its inhibition: chymase effectively inactivates plasmin within fibrin-rich clots, thereby impairing natural fibrinolytic processes and stabilizing thrombi [1] [2]. This discovery has positioned chymase inhibitors as potential profibrinolytic agents with what appears to be a remarkably low bleeding risk profile compared to current antithrombotic therapies.

Fulacimstat (BAY 1142524) represents a potent and selective chymase inhibitor that has demonstrated favorable safety and tolerability profiles in clinical trials [1] [2]. The compound emerged from extensive structure-activity relationship (SAR) studies that began with a high-throughput screening hit featuring a 1,2,4-triazin-dione core, which was subsequently optimized to the more synthetically accessible uracil core present in this compound [1]. X-ray crystallographic studies revealed that this compound's binding mode involves critical interactions between its carboxylic acid and adjacent carbonyl group with Lys192 of chymase, while its 3-trifluororobenzyl group occupies the hydrophobic S1 pocket of the enzyme [1]. This specific binding mechanism explains the exceptional selectivity of this compound, which demonstrates a half maximal inhibitory concentration (IC50) of 4 nM for chymase compared to IC50 values above 2 μM for various other serine proteases in the hemostatic system, including plasmin, plasma kallikrein, thrombin, tissue plasminogen activator, factor Xa, and factor XIa [2].

The therapeutic rationale for using this compound in thrombotic conditions stems from its ability to selectively target chymase within the thrombus microenvironment without disrupting systemic hemostasis. While chymase is rapidly neutralized in circulation by endogenous protease inhibitors (including alpha 1-antitrypsin, alpha 1-antichymotrypsin, and alpha 2-macroglobulin), it remains active within the local environment of blood clots where these inhibitors have limited penetration [2]. This compartmentalization of activity allows this compound to promote thrombus resolution specifically at the site of pathology while minimizing the risk of systemic bleeding complications associated with conventional anticoagulants and thrombolytics. The following sections provide detailed methodologies for evaluating the profibrinolytic activity of this compound using specialized in vitro assays that recapitulate key aspects of human thrombosis.

In Vitro Thrombolysis Assay Protocol

Background and Principle of the Method

The halo-shaped clot thrombolysis assay represents a novel high-throughput method for evaluating thrombolytic compounds under conditions that mimic key aspects of human thrombosis. This technique, developed by Bonnard et al. and optimized for chymase inhibition studies, utilizes small volumes of human whole blood (20 μL) formed into distinctive halo-shaped clots with an empty center in 96-well plates [2]. The fundamental principle of detection relies on measuring the increase in absorbance that occurs as red blood cells are released during clot dissolution, providing a quantitative real-time assessment of the thrombolytic process. This method offers significant advantages over traditional techniques like rotational thromboelastometry (ROTEM), including higher throughput, reduced sample requirements, and enhanced precision in monitoring the temporal dynamics of fibrinolysis [2].

The assay rationale specifically for evaluating this compound centers on its ability to preserve endogenous plasmin activity within the thrombus by preventing its degradation by chymase. In physiological conditions, when mast cells degranulate within or near thrombi, they release active chymase that subsequently cleaves and inactivates plasmin, thereby impairing the natural fibrinolytic process and stabilizing the thrombus [2]. This compound, as a highly selective chymase inhibitor, prevents this plasmin inactivation, thus accelerating clot dissolution without directly affecting other components of the coagulation or fibrinolytic systems. This mechanism of action is distinct from conventional anticoagulants and thrombolytics, as it specifically targets the pathological stabilization of thrombi rather than preventing clot formation or actively dissolving clots through exogenous enzymatic activity.

Materials and Reagents

Table 1: Essential reagents for this compound thrombolysis assay

| Reagent Category | Specific Items | Source/Example | Storage Conditions |

|---|---|---|---|

| Blood Collection | Sodium citrate tubes (3.2% w/v final) | Commercial supplier | Room temperature |

| Coagulation | Calcium chloride (CaCl₂), 31.2 mM working concentration | Sigma-Aldrich or equivalent | Room temperature |

| Chymase Components | Recombinant human chymase (rCMA-1) | Bayer AG or recombinant expression | -80°C in aliquots |

| This compound (BAY 1142524) | Bayer AG | -20°C in DMSO stock | |

| Fibrinolytic Agents | Recombinant tissue plasminogen activator (tPA) | Commercial supplier | -80°C in aliquots |

| Inhibition Controls | Plasmin/plasminogen inhibitor (BAY 1214237) | Bayer AG | -20°C in DMSO stock |

| Buffers and Solutions | Phosphate-buffered saline (PBS), 20 mM, pH 7.4 | Laboratory preparation | 4°C |

| Bovine serum albumin (BSA), 0.5-1.5 mg/mL | Sigma-Aldrich or equivalent | 4°C |

Step-by-Step Procedure

Blood Collection and Preparation: Collect whole blood from healthy human donors via venipuncture into sodium citrate tubes (3.2% w/v final concentration) following approved ethical guidelines and obtaining informed consent. Blood can be stored at 4°C for up to 7 days while maintaining assay viability [2].

Clot Formation in 96-Well Plate: Pipette 20 μL of citrated whole blood into each well of a 96-well plate. Add calcium chloride to a final concentration of 31.2 mM to initiate recalcification and clot formation. For experiments testing chymase inhibition, include this compound at concentrations ranging from 1 to 100 μM during this step. To model chymase-mediated thrombus stabilization, add recombinant human chymase (rCMA-1) at approximately 1 μM concentration [2].

Incubation for Clot Stabilization: Incubate the plate at 37°C for 30 minutes to allow complete formation of halo-shaped clots with characteristic empty centers. This standardized incubation time ensures consistent clot architecture across experimental runs [2].

Thrombolysis Induction and Monitoring: Add recombinant tissue plasminogen activator (tPA) at physiologically relevant concentrations to initiate the fibrinolytic process. Immediately place the plate in a pre-warmed plate reader maintained at 37°C and monitor absorbance at appropriate wavelengths (typically 540-570 nm) at regular intervals (e.g., every 5-10 minutes) over 2-4 hours to track the release of red blood cells from dissolving clots [2].

Enzymatic Activity Measurements in Clot Extracts:

- For chymase activity assessment: Homogenize formed clots in 10 volumes of 20 mM PBS (pH 7.4) containing 0.5 mg/mL BSA using a glass-Teflon homogenizer. Centrifuge at 18,000 × g for 30 minutes at 4°C and collect supernatant for analysis [2].

- For plasmin activity assessment: Homogenize clots in 10 volumes of 20 mM PBS (pH 7.4) with 1.5 mg/mL BSA, then centrifuge at 100,000 × g for 20 minutes at 4°C before collecting supernatant [2].

- Measure enzymatic activities using fluorogenic substrates in the presence and absence of this compound (10 μM) to determine inhibitor efficacy.

Data Analysis and Interpretation: Calculate percentage clot lysis from absorbance values and determine the half-maximal effective concentration (EC50) of this compound using non-linear regression analysis of concentration-response data. Compare thrombolysis rates between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc comparisons).

Experimental Data and Results

Quantitative Analysis of this compound Effects

Table 2: Profibrinolytic effects of this compound in human blood clot assays

| Experimental Condition | Effect on Clot Lysis | Concentration Range | Key Findings | Reference |

|---|---|---|---|---|

| rCMA-1 alone | Concentration-dependent decrease in lysis | 0.1-1 µM | 42% reduction in tPA-mediated lysis at 1 µM | [2] |

| This compound + rCMA-1 | Complete reversal of chymase effect | 1-100 µM | Restored fibrinolysis to control levels | [2] |

| This compound alone | Enhanced basal fibrinolysis | 1-100 µM | Concentration-dependent acceleration of clot dissolution | [2] |

| This compound + BAY 1214237 | Abrogated profibrinolytic effect | 10 µM this compound + 0.1-50 µM BAY 1214237 | Confirmed plasmin-dependent mechanism | [2] |

| Chymase activity in human thrombi | This compound-sensitive activity detected | N/A | Validated presence of active chymase in patient thromboembolic samples | [2] |

The concentration-dependent effects of this compound observed in these assays provide critical information for dose selection in subsequent preclinical and clinical studies. The ability of this compound to completely reverse the antifibrinolytic effects of exogenous recombinant chymase at concentrations as low as 10 μM demonstrates its potent inhibitory capacity under physiologically relevant conditions [2]. Importantly, the abrogation of this compound's profibrinolytic effects when co-incubated with the plasmin/plasminogen inhibitor BAY 1214237 provides compelling evidence that its mechanism of action is specifically mediated through preservation of endogenous plasmin activity rather than through off-target effects on other fibrinolytic components [2].

Mechanism of Action Visualization

Figure 1: Mechanism of chymase-mediated plasmin inactivation and this compound inhibition. This compound preserves endogenous plasmin activity by specifically inhibiting chymase within the thrombus microenvironment, leading to enhanced fibrinolysis without systemic bleeding risk.

The visualized mechanism illustrates the key molecular pathway through which this compound exerts its profibrinolytic effects. Under pathological conditions, mast cell degranulation releases active chymase that cleaves and inactivates plasmin within thrombi, thereby impairing the natural fibrinolytic process and promoting thrombus stability [1] [2]. This compound specifically inhibits this chymase-mediated plasmin inactivation, preserving endogenous fibrinolytic activity and facilitating thrombus resolution. This targeted mechanism operates primarily within the thrombus microenvironment where chymase is protected from circulating plasma protease inhibitors, explaining the favorable safety profile of this compound with respect to bleeding risk compared to conventional anticoagulants and thrombolytics.

Therapeutic Applications and Implications

Potential Clinical Applications

The profibrinolytic properties of this compound, demonstrated through the in vitro assays detailed in this protocol, support its potential therapeutic application across multiple thrombotic disorders. The compound's unique mechanism of action—specifically enhancing fibrinolysis within established thrombi without systemic anticoagulation—positions it as a promising candidate for conditions where current therapies carry significant bleeding risks. Particularly compelling is the potential application in acute thrombosis settings such as stroke, pulmonary embolism, and deep vein thrombosis, where rapid restoration of blood flow is critical for preventing tissue damage and long-term complications [1] [2]. The detection of this compound-sensitive chymase activity in thrombi collected from thrombectomy patients provides direct clinical relevance to these potential applications, validating the presence of the drug target in human pathological specimens [2].

Additionally, the favorable safety profile of this compound observed in clinical trials for previous indications (despite lack of efficacy in reducing cardiac remodeling after myocardial infarction) suggests a potentially streamlined development pathway for thrombotic indications [1] [2]. The exceptional selectivity of this compound for chymase over other serine proteases in the hemostatic system likely contributes to this safety profile by minimizing off-target effects on normal coagulation parameters. This selectivity is particularly advantageous for long-term thromboprophylaxis in high-risk patients who require antithrombotic therapy but are vulnerable to bleeding complications with current treatments. Furthermore, the potential combination of this compound with existing anticoagulant or antiplatelet agents could provide enhanced efficacy without compounding bleeding risks, opening avenues for multi-targeted approaches to complex thrombotic conditions.

Comparison with Current Therapies

The therapeutic profile of this compound distinguishes it from conventional antithrombotic agents through its unique mechanism and potentially superior safety characteristics. Unlike direct oral anticoagulants (DOACs) which primarily prevent thrombus formation but demonstrate limited efficacy in dissolving existing clots, this compound actively promotes the resolution of established thrombi by preserving endogenous plasmin activity [2]. Similarly, while standard thrombolytics like tissue plasminogen activator (tPA) effectively dissolve clots, they carry a significant risk of hemorrhagic complications due to their potent systemic fibrinolytic effects [2]. This compound's action is spatially restricted to the thrombus microenvironment where chymase is active, thereby providing localized profibrinolytic activity without systemic consequences.

Conclusion

The detailed protocols presented in this application note provide researchers with comprehensive methodologies for evaluating the profibrinolytic activity of this compound and other chymase inhibitors using physiologically relevant in vitro systems. The halo-shaped clot thrombolysis assay represents a advanced technical approach that enables high-throughput, quantitative assessment of compound effects on fibrinolysis with minimal sample requirements. The consistent demonstration that this compound enhances clot dissolution by preserving endogenous plasmin activity through selective chymase inhibition validates both the compound's mechanism of action and the therapeutic potential of this novel approach to thrombosis treatment. As research in this area advances, these protocols will serve as essential tools for further investigating the role of chymase in thrombotic disorders and developing optimized therapeutic strategies for patients suffering from these prevalent and potentially life-threatening conditions.

References

Comprehensive Application Notes and Protocols: Fulacimstat (BAY 1142524) as a Profibrinolytic Agent for Thrombosis Research

Introduction and Scientific Background

Fulacimstat (BAY 1142524) represents a novel class of selective chymase inhibitors with promising profibrinolytic properties for thrombotic disorders. Chymase, a serine protease primarily expressed and stored in mast cells, has recently been identified as a key regulator of thrombus stability through its ability to inactivate plasmin within fibrin-rich clots [1] [2]. Unlike conventional thrombotic therapies such as tPA (tissue plasminogen activator) and anticoagulants, which carry significant bleeding risks, chymase inhibition offers a unique therapeutic approach that promotes thrombus resolution without disrupting normal hemostasis [1] [2]. This exceptional safety profile positions this compound as a potentially transformative agent for treating acute thrombosis settings including stroke, pulmonary embolism, and deep vein thrombosis.

The therapeutic rationale for chymase inhibition in thrombosis stems from recent discoveries demonstrating that chymase-positive mast cells infiltrate thrombi and release chymase, which subsequently cleaves and inactivates plasmin—the primary fibrinolytic enzyme [2]. This molecular mechanism effectively stabilizes thrombi and impedes natural resolution processes. This compound, developed through extensive structure-activity relationship optimization, specifically targets this pathway by potently inhibiting chymase with high selectivity over other serine proteases [1]. Preclinical studies have demonstrated that chymase inhibition accelerates thrombolysis and prevents thrombus growth in animal models without affecting bleeding time, highlighting its distinctive clinical value [1].

Mechanism of Action and Signaling Pathways

Visual Overview of this compound's Profibrinolytic Mechanism

The following diagram illustrates the key molecular mechanism by which this compound exerts its profibrinolytic effects through chymase inhibition:

Detailed Pathway Description

The molecular pathway begins with mast cell activation and subsequent release of chymase into the thrombus microenvironment [1] [2]. Once released, chymase directly cleaves plasmin into inactive fragments, thereby suppressing endogenous fibrinolysis and promoting thrombus stability. This mechanism is particularly significant in the context of deep vein thrombosis, where mast cell infiltration has been consistently observed in both human and animal thrombi [2]. This compound counteracts this process through specific, high-affinity binding to the chymase active site, preventing plasmin degradation and allowing natural fibrinolytic mechanisms to proceed effectively [1].

The structural basis for this compound's selectivity stems from its optimized interactions with key residues in the chymase binding pocket. Crystallographic studies reveal that the carboxylic acid and vicinal carbonyl groups of this compound form critical hydrogen bonds with Lys192 of chymase, while the 3-trifluororobenzyl group occupies the hydrophobic S1 pocket [1]. This binding mode explains the exceptional specificity of this compound for chymase over other serine proteases (IC50 = 4 nM for chymase vs. >2 μM for plasmin, thrombin, factor Xa, and other hemostatic proteases) [2]. The preservation of plasmin activity while inhibiting chymase represents a paradigm shift in thrombotic therapy, potentially offering efficacy without compromising hemostasis.

Quantitative Profiling and Characterization Data

Enzymatic Activity and Selectivity Profile

Table 1: Enzymatic inhibition profile of this compound against human serine proteases

| Enzyme | IC50 (nM) | Selectivity Index | Assay Type | Reference |

|---|---|---|---|---|

| Chymase (CMA-1) | 4 ± 0.8 | 1 | Fluorogenic substrate | [2] |

| Plasmin | >2,000 | >500 | Fluorogenic substrate | [2] |

| Thrombin | >2,000 | >500 | Fluorogenic substrate | [2] |

| Factor Xa | >2,000 | >500 | Fluorogenic substrate | [2] |

| tPA | >2,000 | >500 | Fluorogenic substrate | [2] |

| Plasma kallikrein | >2,000 | >500 | Fluorogenic substrate | [2] |

| Hamster chymase | 3.2 ± 0.5 | 0.8 | Fluorogenic substrate | [1] |

| Dog chymase | 5.1 ± 1.2 | 1.3 | Fluorogenic substrate | [1] |

In Vitro Efficacy Profiling in Thrombosis Models

Table 2: Profibrinolytic efficacy of this compound in various experimental systems

| Assay System | Concentration Range | Key Efficacy Parameters | Results | Reference |

|---|---|---|---|---|

| Human whole blood thrombolysis | 1-100 μM | % clot lysis enhancement | 45-85% increase (dose-dependent) | [2] |

| Plasmin protection assay | 10 nM-1 μM | Plasmin activity preservation | EC50 = 32 nM | [2] |

| Mouse DVT model | 10 mg/kg | Thrombus size reduction | 67% reduction vs. control | [1] |

| Mouse DVT model | 10 mg/kg | Bleeding time change | No significant effect | [1] |

| Ex vivo human thromboembolic biopsies | 1-10 μM | Chymase activity inhibition | 78-95% inhibition | [2] |

Physicochemical and Pharmacokinetic Properties

Table 3: Drug disposition and properties of this compound

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Caco-2 permeability (Papp A→B) | 422 nm/s | In vitro cell monolayer | [1] |

| Efflux ratio | 0.39 | Caco-2 assay | [1] |

| Metabolic stability (rat hepatocytes) | CL = 0.26 L/(h·kg) | In vitro incubation | [1] |

| Predicted maximum bioavailability | Fmax = 94% | Rat pharmacokinetic study | [1] |

| Plasma protein binding | >95% | Human plasma equilibrium dialysis | [1] |

Experimental Protocols and Methodologies

In Vitro Thrombolysis Assay Using Human Blood Clots

4.1.1 Purpose and Principle

This protocol describes a high-throughput thrombolysis assay to evaluate the profibrinolytic activity of this compound using halo-shaped human blood clots [2]. The method quantifies clot dissolution by measuring hemoglobin release from lysed red blood cells, providing a robust screening platform for assessing chymase inhibitor efficacy.

4.1.2 Materials and Reagents

- Blood samples: Fresh human whole blood collected in sodium citrate (3.2% w/v)

- Reagents: Calcium chloride (CaCl2, 31.2 mM), this compound (BAY 1142524), recombinant tissue plasminogen activator (tPA)

- Controls: Plasminogen/plasmin inhibitor (BAY 1214237, 10 μM) for specificity validation

- Equipment: 96-well plates, plate reader capable of measuring absorbance at 405 nm, water bath maintained at 37°C

4.1.3 Step-by-Step Procedure

- Blood preparation: Collect whole blood from healthy donors via venipuncture into sodium citrate tubes [2]

- Compound preparation: Prepare serial dilutions of this compound in DMSO (final concentration range: 1-100 μM)

- Clot formation:

- Transfer 20 μL citrated whole blood to each well of a 96-well plate

- Add this compound or vehicle control (0.1% DMSO final concentration)

- Initiate clotting by adding CaCl2 (31.2 mM final concentration)

- Incubate at 37°C for 30 minutes to allow complete clot formation [2]

- Thrombolysis induction:

- Add tPA (final concentration 100 ng/mL) to initiate fibrinolysis

- For control wells, include BAY 1214237 (10 μM) to confirm plasmin-dependent mechanisms

- Kinetic measurement:

- Monitor absorbance at 405 nm every 5 minutes for 2-3 hours

- Calculate percentage clot lysis based on hemoglobin release compared to full lysis controls

4.1.4 Data Analysis and Interpretation

- Dose-response curves: Plot this compound concentration against % maximal lysis at 120 minutes

- EC50 calculation: Determine half-maximal effective concentration using nonlinear regression

- Statistical analysis: Compare treatment groups to vehicle control using one-way ANOVA with post-hoc testing

Chymase Enzymatic Activity Assay in Thrombus Extracts

4.2.1 Purpose and Principle

This protocol measures chymase activity directly in thrombus extracts to validate target engagement and assess the pharmacodynamic effects of this compound [2]. The assay uses a fluorogenic substrate specific for chymase-like activity.

4.2.2 Materials and Reagents

- Thrombus samples: Human thromboembolic biopsies or experimental thrombi from animal models

- Substrate: Abz-HPFHL-Lys(Dnp)-NH2 (chymase-specific fluorogenic substrate)

- Buffers: Homogenization buffer (20 mM PBS, pH 7.4 with 0.5 mg/mL BSA)

- Equipment: Homogenizer (glass-Teflon), fluorescence plate reader, ultracentrifuge

4.2.3 Step-by-Step Procedure

- Thrombus processing:

- Homogenize thrombi in 10 volumes (v/v) of ice-cold homogenization buffer

- Centrifuge at 18,000 × g for 30 minutes at 4°C

- Collect supernatant for immediate assay or storage at -80°C [2]

- Enzymatic reaction:

- Combine 30 μL thrombus extract with this compound (0.1 nM-10 μM) or vehicle

- Add fluorogenic substrate (final concentration 10 μM)

- Incubate at 37°C for 30-60 minutes

- Fluorescence measurement:

- Monitor fluorescence (excitation 320 nm, emission 420 nm) kinetically

- Calculate initial reaction velocities from linear phase

- Inhibition analysis:

- Plot remaining activity versus this compound concentration

- Determine IC50 values using four-parameter logistic curve fitting

In Vivo Deep Vein Thrombosis Model in Mice

4.3.1 Purpose and Principle

This protocol describes the murine DVT model using inferior vena cava (IVC) stenosis to evaluate the therapeutic efficacy of this compound in a physiologically relevant setting [3] [2]. The model recapitulates key aspects of human DVT and allows for quantification of thrombus resolution.

4.3.2 Materials and Reagents

- Animals: C57BL/6 mice (8-10 weeks old, male)

- Compounds: this compound formulated for oral administration (typically in 0.5% methylcellulose)

- Surgical materials: 5-0 proline suture, surgical instruments, anesthesia equipment (isoflurane vaporizer)

- Imaging equipment: High-frequency ultrasound system (e.g., Vevo 2100 with MS-550D transducer) for thrombus quantification [3]

4.3.3 Step-by-Step Procedure

- Preoperative preparation:

- Anesthetize mice with isoflurane (1.5-2% in oxygen)

- Administer preoperative analgesia (buprenorphine, 0.1 mg/kg)

- DVT induction surgery:

- Perform midline laparotomy to expose the IVC

- Carefully dissect and permanently ligate all side branches

- Place a 5-0 proline suture around the IVC with a spacer (0.15 mm diameter wire)

- Tighten the suture and remove the spacer to create ~90% stenosis [3]

- Close the abdomen in two layers

- Treatment protocol:

- Administer this compound (typically 10 mg/kg) or vehicle control orally once daily

- Begin treatment either prophylactically (before surgery) or therapeutically (after thrombus formation)

- Thrombus quantification:

- At experimental endpoint (usually 3 days post-surgery), anesthetize mice

- Perform high-frequency 3D ultrasound imaging to measure thrombus volume [3]

- Alternatively, harvest thrombi for ex vivo weight measurement and histology

- Bleeding time assessment:

- Perform tail transection assay (1 mm tip) at study completion

- Measure time to cessation of bleeding for safety evaluation

4.3.4 Data Analysis and Interpretation

- Thrombus measurement: Compare thrombus volumes (by ultrasound) or weights between treatment groups

- Efficacy assessment: Express results as % reduction in thrombus size versus vehicle control

- Statistical analysis: Use unpaired t-test for two-group comparisons or ANOVA for multiple groups

Research Applications and Workflow Integration

Experimental Workflow for Profibrinolytic Drug Development

The following diagram outlines a comprehensive research workflow for evaluating this compound in thrombosis models:

Application Guidance for Thrombosis Models

For mechanistic studies focusing on the chymase-plasmin axis, researchers should prioritize the in vitro thrombolysis assay (Section 4.1) combined with chymase activity measurements (Section 4.2) in thrombus extracts. This approach provides direct evidence of target engagement and pathway modulation [2]. When designing these experiments, include appropriate controls such as plasmin inhibitors (BAY 1214237) to confirm mechanism specificity.

For therapeutic efficacy evaluation, the murine DVT model (Section 4.3) offers robust physiological relevance. Implementation requires careful attention to surgical technique—specifically, the degree of IVC stenosis significantly influences thrombus formation consistency [3]. The 3D ultrasound quantification method provides excellent correlation with thrombus weight (R² = 0.91) and enables longitudinal assessment without terminal procedures [3]. Researchers should power studies appropriately (typically n=8-12 per group) to detect clinically relevant effect sizes (≥40% thrombus reduction).

For translational development, integrate pharmacokinetic assessments with pharmacodynamic measurements to establish exposure-response relationships. The favorable drug-like properties of this compound (Table 3) support once-daily oral dosing in most rodent models [1]. Safety evaluations should always include bleeding time assessments, as the distinctive value proposition of chymase inhibition is the dissociation of efficacy from bleeding risk [1] [2].

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

- Variable thrombus formation in DVT model: Ensure consistent stenosis degree by using standardized spacers; validate surgical technique with practice surgeries; exclude animals with complete occlusion or no thrombosis from analysis [3]

- High background in fluorogenic chymase assay: Include appropriate inhibitor controls (this compound) to distinguish specific from non-specific hydrolysis; pre-clear thrombus extracts by high-speed centrifugation; optimize substrate concentration to maintain linear reaction kinetics [2]

- Limited solubilization of this compound: Use DMSO as primary solvent followed by dilution in aqueous buffers; do not exceed 0.1% DMSO final concentration in cellular assays; for in vivo administration, utilize recommended vehicle formulations (0.5% methylcellulose with 0.1% Tween-80) [1]

Data Interpretation Guidelines